

# Comparative Analysis of ION363 and Tofersen for Amyotrophic Lateral Sclerosis (ALS) Treatment

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## Compound of Interest

Compound Name: Ro 363

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A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two antisense oligonucleotide (ASO) therapies for Amyotrophic Lateral Sclerosis (ALS): ION363 (ulefnersen or jacifusen) and tofersen (Qalsody™). The comparison focuses on their mechanisms of action, clinical trial data, and experimental protocols to offer an objective overview for the scientific community.

## Overview and Mechanism of Action

Both ION363 and tofersen are antisense oligonucleotides, synthetic single-stranded nucleic acids that bind to specific messenger RNA (mRNA) molecules, leading to their degradation and a subsequent reduction in the synthesis of the target protein. However, they target different genetic mutations responsible for distinct forms of familial ALS.

ION363 targets the fused in sarcoma (FUS) RNA to reduce the production of the FUS protein. [1][2] Mutations in the FUS gene are a cause of a rare and often aggressive form of ALS, known as FUS-ALS, which is the most common cause of juvenile-onset ALS. [1][3] The therapeutic rationale is that reducing the levels of the mutant FUS protein will mitigate its toxic gain-of-function, which is believed to contribute to motor neuron degeneration. [1]

Tofersen targets the superoxide dismutase 1 (SOD1) mRNA to decrease the production of the SOD1 protein. Mutations in the SOD1 gene are the second most common cause of familial

ALS, accounting for 10-20% of familial cases and 1-2% of sporadic cases. The misfolded mutant SOD1 protein is thought to be toxic to motor neurons, and by reducing its production, tofersen aims to slow the progression of the disease.

## Clinical Development and Efficacy

### ION363

ION363 is currently in clinical development and has not yet received regulatory approval. The primary evidence for its potential efficacy comes from a compassionate use program and an ongoing Phase 3 clinical trial.

An open-label, uncontrolled case series involving 12 participants with FUS-ALS evaluated ION363 (jacifusen). The therapy was reported to be generally well-tolerated and appeared to slow or even reverse disease progression in some participants. Notably, after six months of treatment, levels of neurofilament light chain (NfL), a biomarker of neuronal damage, in the cerebrospinal fluid (CSF) decreased by up to 82.8%. Post-mortem analysis of brain tissue from some participants who received the treatment showed a significant reduction in FUS protein levels (66–90%) compared to untreated FUS-ALS patients.

The ongoing Phase 3 FUSION trial is a global, multi-center, randomized, placebo-controlled study designed to evaluate the efficacy and safety of ION363 in patients with FUS-ALS. The primary outcome of the study is the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

### Tofersen

Tofersen is approved by the U.S. Food and Drug Administration (FDA) under the accelerated approval pathway for the treatment of adults with ALS who have a mutation in the SOD1 gene. This approval was based on the reduction in plasma neurofilament light chain (NfL) observed in patients treated with tofersen.

The pivotal Phase 3 VALOR trial was a randomized, double-blind, placebo-controlled study. While the trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score at 28 weeks, it did demonstrate a reduction in total CSF SOD1 protein and plasma NfL levels.

Data from the open-label extension (OLE) of the VALOR study showed that earlier initiation of tofersen slowed the decline in clinical and respiratory function, strength, and quality of life over 12 months. In the OLE, participants who started tofersen earlier showed a 3.5-point difference in the ALSFRS-R score compared to those who started later.

## Data Presentation

The following tables summarize the key characteristics and available clinical data for ION363 and tofersen.

Table 1: General Characteristics of ION363 and Tofersen

Feature	ION363 (ulefnersen/jacifusen)	Tofersen (Qalsody™)
Target Gene	FUS	SOD1
Target Molecule	FUS mRNA	SOD1 mRNA
Indication	FUS-ALS (Investigational)	SOD1-ALS
Approval Status	In Phase 3 Clinical Trials	FDA Accelerated Approval
Administration	Intrathecal Injection	Intrathecal Injection

Table 2: Summary of Clinical Trial Data

Parameter	ION363 (FUSION Trial - Design)	Tofersen (VALOR Trial & OLE - Results)
Phase	Phase 3	Phase 3
Study Design	Randomized, placebo-controlled, followed by an open-label extension	Randomized, placebo-controlled, with an open-label extension
Primary Endpoint	Change in ALSFRS-R score	Change in ALSFRS-R score at 28 weeks (not met)
Biomarker Effects	Reduction in FUS protein and NfL levels observed in case series	Reduction in CSF SOD1 protein (33-36%) and plasma NfL (41-51%)
Clinical Outcomes	Data from Phase 3 trial not yet available	12-month OLE data showed slower decline in clinical function with earlier initiation

## Experimental Protocols

### ION363 (FUSION Clinical Trial)

The Phase 3 FUSION trial is a two-part study.

- Part 1 (Randomized, Double-Blind, Placebo-Controlled): Participants are randomized to receive either ION363 or a placebo via intrathecal injection for 29 weeks. Dosing is scheduled for once every four weeks initially, followed by once every eight weeks.
- Part 2 (Open-Label Extension): All participants who complete Part 1 are eligible to receive ION363 once every eight weeks for 73 weeks.

The primary endpoint is the change from baseline in the ALSFRS-R total score at day 253, which is a combined assessment of functional impairment, time to medication change due to lack of efficacy, and time to ventilation.

### Tofersen (VALOR Clinical Trial)

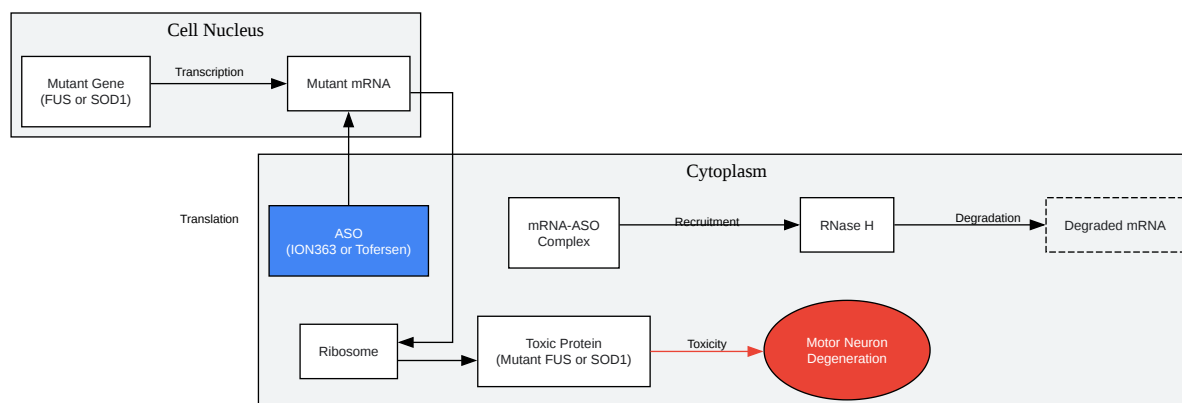
The Phase 1/2 trial for tofersen was a randomized, placebo-controlled, single- and multiple-ascending dose study. Participants received five doses over a 12-week period at escalating doses of 20 mg, 40 mg, 60 mg, or 100 mg, or a placebo, administered by intrathecal injection.

The Phase 3 VALOR study was a randomized, double-blind, placebo-controlled trial where 108 participants with SOD1-ALS were randomized to receive either tofersen 100mg or a placebo for 28 weeks. This was followed by an open-label extension where all participants could receive tofersen.

## Signaling Pathways and Experimental Workflows

### Mechanism of Action of Antisense Oligonucleotides

The following diagram illustrates the general mechanism of action for both ION363 and tofersen, which involves the binding of the ASO to the target mRNA, leading to its degradation by RNase H and subsequent reduction in protein synthesis.

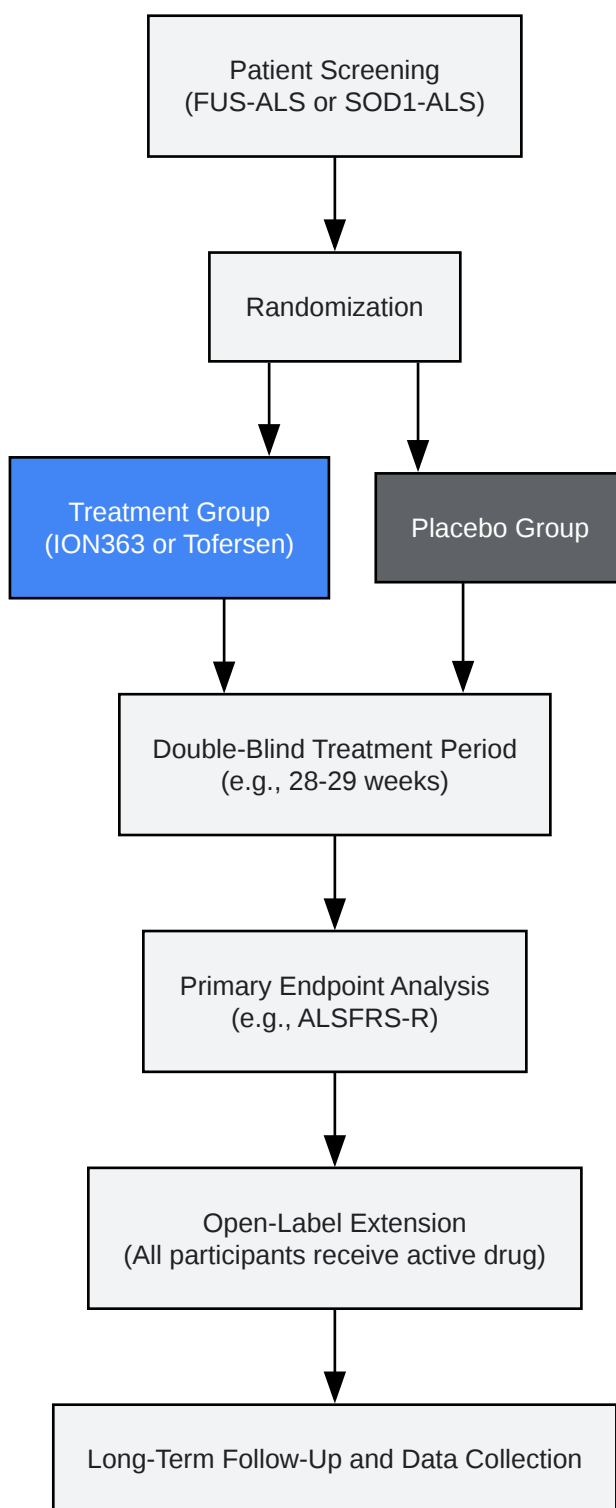


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Caption: General mechanism of action for ION363 and tofersen.

## Clinical Trial Workflow

The diagram below outlines a generalized workflow for the Phase 3 clinical trials of both ION363 and tofersen.



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Caption: Generalized workflow of Phase 3 clinical trials for ION363 and tofersen.

## Safety Profile

ION363: In the open-label case series, ION363 was generally well-tolerated. Common adverse events included back pain, headache, and nausea. Importantly, no serious neurological adverse events such as myelitis, radiculitis, aseptic meningitis, or papilledema were reported, which have been noted with tofersen.

Tofersen: The most common adverse events reported in the VALOR and OLE studies were headache, procedural pain, fall, back pain, and pain in the extremities. Serious neurologic events, including myelitis, radiculitis, aseptic meningitis, and papilledema, were reported in 6.7% of participants receiving tofersen.

## Conclusion

ION363 and tofersen represent targeted therapeutic strategies for specific genetic forms of ALS. Tofersen has received accelerated FDA approval for SOD1-ALS based on its ability to reduce a key biomarker of neurodegeneration, with longer-term data suggesting a clinical benefit in slowing disease progression. ION363 is in a pivotal Phase 3 trial for the rarer and more aggressive FUS-ALS, with early data from compassionate use showing promise in reducing the target protein and biomarkers of neuronal injury.

While both are ASO therapies administered intrathecally, they target distinct patient populations. The ongoing FUSION trial for ION363 will be critical in establishing its efficacy and safety profile. The clinical experience with tofersen provides a benchmark for the development of ASO therapies for other genetic forms of ALS and highlights the importance of biomarkers in the evaluation of treatments for neurodegenerative diseases. Researchers and clinicians will be closely watching the outcomes of the FUSION trial to determine the potential role of ION363 in the management of FUS-ALS.

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